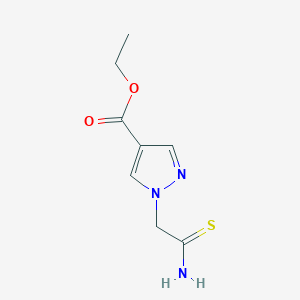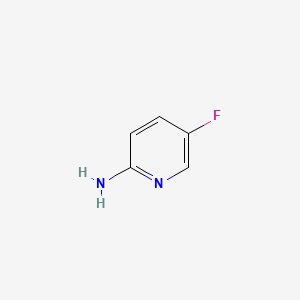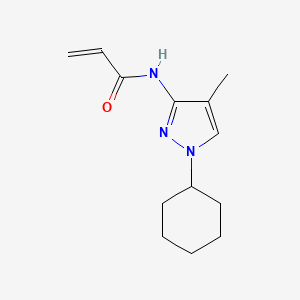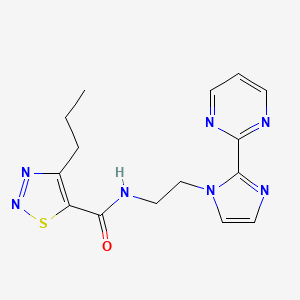
7-((4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a piperazine ring, a pyridine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.
Thiophene Substitution: The intermediate is then reacted with a thiophene derivative to introduce the thiophene ring.
Quinoline Core Formation: The final step involves the cyclization of the intermediate with a quinoline precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. It can be used in the study of receptor-ligand interactions and the development of new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cancer, and infectious diseases due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative used in various chemical and biological studies.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity and used in medicinal chemistry.
1-(Pyridin-2-yl)piperazin-2-one: Another piperazine derivative with potential therapeutic applications.
Uniqueness
What sets 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol apart is its unique combination of a quinoline core with piperazine, pyridine, and thiophene rings. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
7-[(4-pyridin-2-ylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c28-23-18(9-8-17-5-3-11-25-21(17)23)22(19-6-4-16-29-19)27-14-12-26(13-15-27)20-7-1-2-10-24-20/h1-11,16,22,28H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDVBJQQIBBGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-chloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2801029.png)
![6-(carboxymethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2801030.png)



![2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2801035.png)
![4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2801036.png)

![4-(4-methoxybenzenesulfonyl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2801044.png)
![2-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2801045.png)
![8-Quinolinamine, N-[2,6-bis(1-methylethyl)phenyl]-2-chloro-](/img/structure/B2801046.png)
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2801048.png)


